Bicyclo(2.2.1)hept-2-ene, 1,2,3,4,7,7-hexachloro-5-(1,5-hexadienyl)-, (1R,4S,5R)-rel-
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Overview
Description
Bicyclo(221)hept-2-ene, 1,2,3,4,7,7-hexachloro-5-(1,5-hexadienyl)-, (1R,4S,5R)-rel- is a complex organic compound characterized by its bicyclic structure and multiple chlorine substitutions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bicyclo(2.2.1)hept-2-ene, 1,2,3,4,7,7-hexachloro-5-(1,5-hexadienyl)- typically involves multiple steps, including the formation of the bicyclic core and subsequent chlorination. Common synthetic routes may include Diels-Alder reactions followed by selective chlorination under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of catalysts, temperature control, and purification techniques such as distillation or chromatography.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: Reaction with oxidizing agents to form epoxides or other oxygenated derivatives.
Reduction: Reaction with reducing agents to remove chlorine atoms or reduce double bonds.
Substitution: Halogen exchange or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield epoxides, while reduction could produce dechlorinated or hydrogenated derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound may be used as a precursor for synthesizing more complex molecules or as a reagent in organic synthesis.
Biology
In biological research, derivatives of this compound could be studied for their potential biological activity or as probes for studying biochemical pathways.
Medicine
Industry
In industry, this compound might be used in the production of specialty chemicals, polymers, or as a component in chemical manufacturing processes.
Mechanism of Action
The mechanism of action for this compound would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other biomolecules, leading to changes in biochemical pathways or cellular functions.
Comparison with Similar Compounds
Similar Compounds
- Bicyclo(2.2.1)heptane derivatives
- Hexachlorocyclopentadiene derivatives
- Other chlorinated bicyclic compounds
Uniqueness
The uniqueness of Bicyclo(2.2.1)hept-2-ene, 1,2,3,4,7,7-hexachloro-5-(1,5-hexadienyl)- lies in its specific structure and the presence of multiple chlorine atoms, which can impart unique chemical and physical properties.
Properties
CAS No. |
28861-48-5 |
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Molecular Formula |
C13H12Cl6 |
Molecular Weight |
380.9 g/mol |
IUPAC Name |
1,2,3,4,7,7-hexachloro-5-[(1E)-hexa-1,5-dienyl]bicyclo[2.2.1]hept-2-ene |
InChI |
InChI=1S/C13H12Cl6/c1-2-3-4-5-6-8-7-11(16)9(14)10(15)12(8,17)13(11,18)19/h2,5-6,8H,1,3-4,7H2/b6-5+ |
InChI Key |
VINJGHUDBZQHQX-AATRIKPKSA-N |
Isomeric SMILES |
C=CCC/C=C/C1CC2(C(=C(C1(C2(Cl)Cl)Cl)Cl)Cl)Cl |
Canonical SMILES |
C=CCCC=CC1CC2(C(=C(C1(C2(Cl)Cl)Cl)Cl)Cl)Cl |
Origin of Product |
United States |
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